3,5-Dinitrotyrosine
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 3,5-dinitrotyrosine has been reported in several studies. For instance, 3,5-Dinitro-1,4-dihydropyridines (DNDHPs) are synthesized through the self-condensation of β-formyl-β-nitroenamines, which do not require special reagents or conditions . Additionally, the synthesis of 3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and its methyl derivatives has been achieved, providing valuable NMR data for these compounds .
Molecular Structure Analysis
The molecular structure of DNTY and its derivatives has been extensively studied using various spectroscopic and computational methods. NMR data, supported by density functional theory (DFT) calculations, have provided detailed insights into the molecular geometry and intramolecular interactions, such as hydrogen bonding and resonance effects . The structure of 2-methoxy-3,5-dinitropyridine has also been determined, revealing non-planarity and specific substituent effects on the pyridine ring .
Chemical Reactions Analysis
The reactivity of DNTY has been explored through its coordination with different metals, leading to the formation of novel compounds with interesting optical properties. The first metal coordination compounds of DNTY with Nd3+, Mn2+, and Pb2+ have been synthesized, displaying unique structural features and enhanced second harmonic generation (SHG) efficiency .
Physical and Chemical Properties Analysis
The physical and chemical properties of DNTY and its derivatives are influenced by their molecular structure and the presence of functional groups. The crystal structures of various DNTY compounds have been determined, revealing the importance of hydrogen bonding and other weak interactions in determining their properties . The vibrational studies and DFT calculations on azo-bridged derivatives of DNTY have provided further understanding of the conformation and dynamics of these compounds .
Scientific Research Applications
Enzymatic Activity in Liver
A study by Hechtman, Schimmel, and Soffer (1971) found that a soluble enzyme in rabbit liver catalyzes the transamination of 3,5-dinitrotyrosine. This enzyme also works with thyroid hormones such as triiodothyronine and thyroxine, indicating a potential role in thyroid hormone metabolism (Hechtman, Schimmel, & Soffer, 1971).
Nonlinear Optical Properties
Ye et al. (2005) synthesized metal coordination compounds with 3,5-dinitrotyrosine, discovering their significant second harmonic generation (SHG) activities. This indicates potential applications in nonlinear optics and materials science (Ye et al., 2005).
Impact on Thyroid Secretion
Greer and Grimm (1968) observed that dinitrotyrosine stimulates the secretion of iodotyrosines from the rat thyroid gland, implying a role in thyroid function and potentially in endocrine research (Greer & Grimm, 1968).
Peroxynitrite-Mediated Nitration
Yi et al. (1997) studied the peroxynitrite-mediated nitration of peptides and found that 3,5-dinitrotyrosine forms as a product, revealing insights into biochemical reactions involving oxidative and nitrosative stress (Yi et al., 1997).
Hydrogen Bond Studies
Majerz and Gutmann (2011) explored the strong OHN intermolecular hydrogen bond in a complex involving 3,5-dinitrotyrosine, contributing to our understanding of hydrogen bonding mechanisms (Majerz & Gutmann, 2011).
Amination Processes
Woźniak, Bańskira, and Szpakiewicz (1993) described the amination of 3,5-dinitropyridines, highlighting the chemical properties and potential applications of 3,5-dinitrotyrosine derivatives in organic chemistry (Woźniak, Bańskira, & Szpakiewicz, 1993).
Biochemical Tyrosine Phosphorylation
Martin et al. (1990) investigated the chemical influences on the specificity of tyrosine phosphorylation, using 3,5-dinitrotyrosine as a reference. This research is relevant to understanding biochemical signaling pathways (Martin et al., 1990).
Glycoside Hydrolase Enzyme Kinetics
McKee (2017) used 3,5-dinitrosalicylic acid, a related compound, for quantifying reducing sugars, thereby aiding in the study of enzyme kinetics in glycoside hydrolases (McKee, 2017).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZOSDSFLRXREA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrotyrosine | |
CAS RN |
18386-16-8, 17360-11-1 | |
Record name | 3,5-Dinitrotyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18386-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dinitrotyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018386168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC80662 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80662 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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